molecular formula C18H14F3N3O3 B2481587 5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 443116-41-4

5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2481587
CAS No.: 443116-41-4
M. Wt: 377.323
InChI Key: KSJQOZNNEFJERF-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrano[2,3-c]pyridine core structure, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of functional groups such as hydroxymethyl, imino, and trifluoromethyl phenyl enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives with aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl phenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is being investigated for its role in drug development and as a lead compound for new medications.

Industry: In the industrial sector, it is used in the formulation of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

  • 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide
  • 7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrano[2,3-c]pyridine-3-carboxamide

Uniqueness: The unique combination of functional groups in 5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]-2H-pyrano[2,3-c]pyridine-3-carboxamide imparts distinct chemical reactivity and biological activity. Its trifluoromethyl phenyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-9-15-13(10(8-25)7-23-9)6-14(16(22)27-15)17(26)24-12-4-2-3-11(5-12)18(19,20)21/h2-7,22,25H,8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJQOZNNEFJERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=N)C(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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